![molecular formula C13H14N4O2S2 B2497031 N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392290-61-8](/img/structure/B2497031.png)
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
The compound is a derivative of 2-oxo-2-(phenylamino)acetate . This is a type of compound that contains an oxo group (a carbon atom double-bonded to an oxygen atom) and a phenylamino group (a phenyl group attached to an amino group).
Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as boiling point, melting point, and reactivity. A related compound, ethyl 2-oxo-2-(phenylamino)acetate, is a solid at room temperature .Scientific Research Applications
- Research indicates that quinoxaline derivatives, including our compound of interest, exhibit promising anti-cancer properties. They interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. These compounds are being investigated as potential chemotherapeutic agents .
Anti-Cancer & Anti-Proliferative Activity
Safety and Hazards
Safety and hazard information is crucial for handling and storing the compound. A related compound, ethyl 2-oxo-2-(phenylamino)acetate, has been classified as potentially dangerous, with hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long lasting effects) .
properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-2-10(18)15-12-16-17-13(21-12)20-8-11(19)14-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXCKCKPVXRAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide |
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